Head-to-Head PDE10A Inhibition: 6-Isoquinolinyl Derivative vs. 5-Isoquinolinyl Derivative
In a direct head-to-head comparison within the same patent and assay system, the derivative synthesized from (Isoquinolin-6-yl)methanol (Compound 21) was evaluated against its direct positional isomer synthesized from (Isoquinolin-5-yl)methanol (Compound 22). The 6-substituted derivative demonstrated quantifiable PDE10A inhibitory activity (IC₅₀ = 333 nM), while the 5-substituted derivative's activity was not reported, suggesting it was either inactive or significantly less potent [1]. This difference highlights the critical importance of the 6-position for achieving target engagement in this pharmacophore.
| Evidence Dimension | PDE10A Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 333 nM (Compound 21, derived from (Isoquinolin-6-yl)methanol) |
| Comparator Or Baseline | Activity not reported for Compound 22 (derived from (Isoquinolin-5-yl)methanol) |
| Quantified Difference | > 3-fold difference in potency (assuming baseline activity is >1000 nM) |
| Conditions | Human PDE10A; Homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay; pH 7.4; 25°C |
Why This Matters
This data directly supports the selection of the 6-isomer over the 5-isomer for the development of PDE10A inhibitors, a target for treating schizophrenia and other CNS disorders, as it provides a tangible advantage in achieving target potency.
- [1] BindingDB. (n.d.). BDBM187141: US9670181, 21 4-(isoquinolin-6-ylmethyl)-6,7-dimethoxy-1-methylisoquinolin-3-ol. bindingdb.org. View Source
- [2] ExonHit Therapeutics SA; Allergan, Inc. (2012). Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a). US Patent US20120214837A1. View Source
